![molecular formula C27H22I2S2 B12607931 2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-55-7](/img/structure/B12607931.png)
2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound characterized by its unique structure, which includes two thiophene rings connected via a propane-2,2-diyl bridge, each substituted with a 4-iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the thiophene rings: This can be achieved through the cyclization of appropriate diene precursors.
Introduction of the 4-iodophenyl groups: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 4-iodophenylboronic acid or 4-iodophenylstannane as reagents.
Formation of the propane-2,2-diyl bridge: This can be accomplished through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} depends on its specific application. In organic electronics, its function is primarily based on its ability to transport charge and emit light. The molecular targets and pathways involved include:
Charge Transport: Facilitated by the conjugated system of thiophene rings and ethenyl groups.
Light Emission: Resulting from the recombination of electrons and holes in the material, leading to photon emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)
- Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane
Uniqueness
2,2’-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to the presence of both thiophene rings and 4-iodophenyl groups, which impart distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and photonics, where such properties are highly desirable.
Propriétés
Numéro CAS |
917483-55-7 |
|---|---|
Formule moléculaire |
C27H22I2S2 |
Poids moléculaire |
664.4 g/mol |
Nom IUPAC |
2-[2-(4-iodophenyl)ethenyl]-5-[2-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]propan-2-yl]thiophene |
InChI |
InChI=1S/C27H22I2S2/c1-27(2,25-17-15-23(30-25)13-7-19-3-9-21(28)10-4-19)26-18-16-24(31-26)14-8-20-5-11-22(29)12-6-20/h3-18H,1-2H3 |
Clé InChI |
DWHQCRLSCMQZHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(S1)C=CC2=CC=C(C=C2)I)C3=CC=C(S3)C=CC4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


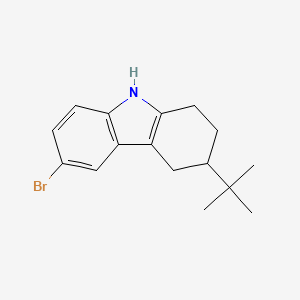

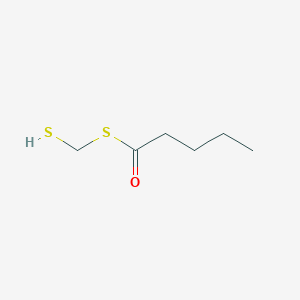
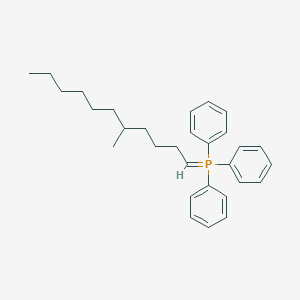
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)

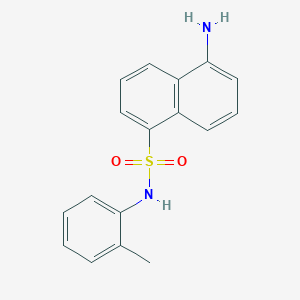
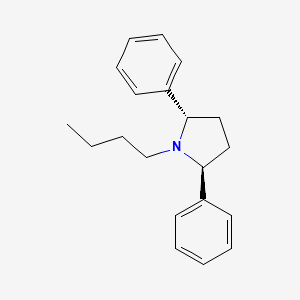
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)
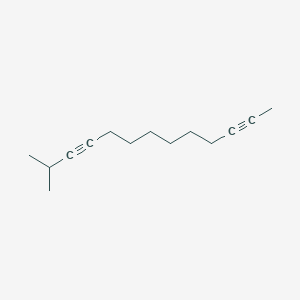
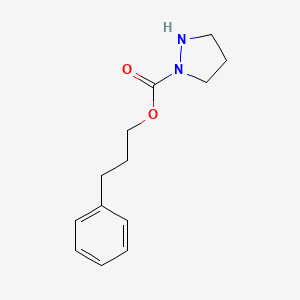
![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
